N-(3,4-dichlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3OS/c1-2-13-3-5-14(6-4-13)18-9-10-20(25-24-18)27-12-19(26)23-15-7-8-16(21)17(22)11-15/h3-11H,2,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZYESXIMTYYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide (CAS Number: 896046-27-8) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 418.3 g/mol
- Structure : The compound features a dichlorophenyl group and a pyridazinyl thioacetamide moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : Similar compounds have been shown to act as inhibitors of receptor tyrosine kinases, which are implicated in cancer progression. The presence of the pyridazin moiety suggests potential kinase inhibition properties.
- Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting prostaglandin synthesis, a mechanism also observed in non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Anticancer Activity
A study examining the anticancer potential of related pyridazine derivatives found that these compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, the IC values ranged from 5 to 15 µM against human breast cancer cells (MCF-7), indicating promising anticancer activity .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 | 10 |
| Pyridazine derivative A | MCF-7 | 5 |
| Pyridazine derivative B | A549 (lung cancer) | 12 |
Anti-inflammatory Activity
In vitro studies have shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with LPS (lipopolysaccharides). This suggests a mechanism through which these compounds may exert anti-inflammatory effects .
Case Studies
-
Case Study on Anticancer Efficacy :
A recent clinical trial investigated the efficacy of a related compound in patients with advanced solid tumors. The trial reported a partial response in 30% of participants, highlighting the potential for further development of pyridazine-based therapies in oncology . -
Safety and Toxicology :
Toxicological assessments indicated that this compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during preclinical studies .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds related to N-(3,4-dichlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide. For instance, derivatives with similar structures have shown promising results in various seizure models.
- Mechanism of Action : The anticonvulsant activity is often attributed to the presence of electron-withdrawing groups like chlorine on the phenyl ring. These modifications enhance the compound's ability to stabilize neuronal excitability.
-
Case Studies :
- A study demonstrated that certain thiazole-pyridazine hybrids exhibited effective protection against seizures induced by pentylenetetrazole (PTZ), with median effective doses indicating significant anticonvulsant potential .
- Another derivative was reported to have a protective index of 9.2 in electroshock seizure tests, showcasing its efficacy in preventing seizure activity .
Anticancer Applications
This compound has also been investigated for its anticancer properties, particularly against various cancer cell lines.
- Antitumor Activity :
- Compounds featuring the 3,4-dichlorophenyl moiety have been linked to enhanced cytotoxic activity against multiple cancer types, including breast (MCF-7), prostate (PC3), and liver cancer (HepG2) .
- A specific thiazole-pyridine hybrid demonstrated an IC value of 5.71 µM against breast cancer cells, outperforming standard chemotherapeutic agents like 5-fluorouracil .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:
- Substituent Effects : The presence of halogen substituents (e.g., Cl, Br) on phenyl rings significantly enhances biological activity by modulating electronic properties and steric factors.
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Increases potency against seizures and cancer cells |
| Ethyl Group | Enhances lipophilicity, potentially improving bioavailability |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural features, synthesis methods, and biological activities of N-(3,4-dichlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide and its analogs:
Structural Variations and Implications
- Core Acetamide Backbone: All compounds share the acetamide scaffold, which is frequently modified to enhance binding affinity or solubility.
- Heterocyclic Modifications :
- Pyridazine vs. Triazole (VUAA1) : The pyridazine ring in the target compound may offer distinct π-π stacking or hydrogen-bonding interactions compared to VUAA1’s triazole ring, which is critical for Orco receptor activation .
- Thiazole vs. Benzothiazole (–10) : Thiazole rings () are smaller and more rigid, possibly favoring specific enzyme active sites, whereas benzothiazole derivatives () may enhance lipophilicity and membrane penetration.
- Thioether Linkage: The thioether group in the target compound and VUAA1 could improve metabolic stability compared to sulfonyl or amino linkages seen in compounds .
Research Findings and Trends
Biological Activity : While VUAA1’s role as an Orco agonist is well-documented , the target compound’s pyridazine-thioether structure may target divergent pathways, such as kinase inhibition or antimicrobial activity, as inferred from structurally related dichlorophenylacetamides .
Crystallographic Insights : highlights that the dihedral angle between the dichlorophenyl and heterocyclic rings influences molecular packing and hydrogen bonding—a factor critical for solid-state stability and solubility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3,4-dichlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide, and what reaction conditions ensure high yield and purity?
- Methodology : The synthesis of structurally analogous acetamides involves condensation reactions between thiol-containing intermediates (e.g., pyridazine derivatives) and chlorinated aniline precursors. For example, describes using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane with triethylamine as a base, achieving yields >70% . Similarly, highlights the use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for activating carboxylic acids during amide bond formation, which minimizes side reactions and improves purity .
- Key Considerations : Ensure anhydrous conditions, stoichiometric control of reagents, and post-reaction purification via column chromatography or recrystallization (e.g., using dichloromethane/ethyl acetate mixtures) .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Techniques :
- 1H-NMR/13C-NMR : Analyze chemical shifts for the dichlorophenyl (δ ~7.2–7.6 ppm) and pyridazine (δ ~8.0–8.5 ppm) moieties, as demonstrated in for similar thioacetamides .
- X-ray Crystallography : Determine crystal packing and dihedral angles between aromatic rings (e.g., reports a 65.2° angle between chlorophenyl and difluorophenyl groups in a related compound) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns ( shows characteristic peaks for sulfamoylphenyl derivatives) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Approach : Antimicrobial activity can be assessed via broth microdilution (MIC assays) against Gram-positive/negative strains (e.g., Pseudomonas aeruginosa in ) . For receptor-targeted studies, radioligand binding assays (e.g., μ-opioid receptor binding in ) are applicable .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyridazine or dichlorophenyl groups) impact bioactivity and selectivity?
- SAR Insights :
- Pyridazine Substitution : shows that replacing the sulfamoylphenyl group with 4-ethylphenyl (as in the target compound) reduces antimicrobial potency compared to sulfonamide derivatives (MIC shift from 2 µg/mL to >32 µg/mL) .
- Dichlorophenyl Modifications : Analogs with electron-withdrawing groups (e.g., -CF₃) enhance receptor binding affinity (e.g., U-47700 in has a 7.5-fold higher μ-opioid receptor affinity than unsubstituted derivatives) .
- Experimental Design : Synthesize derivatives with systematic substituent variations (e.g., -OCH₃, -NO₂, -CF₃) and evaluate via dose-response assays.
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Root Causes :
- Assay Conditions : Differences in buffer pH, solvent (DMSO vs. ethanol), or cell lines (e.g., HEK293 vs. CHO cells) may alter results ( notes solvent effects on quinazolinone derivatives) .
- Purity : Contaminants from synthesis (e.g., unreacted intermediates) can skew bioactivity. Validate purity via HPLC (>95%) as in .
Q. What computational methods are effective for predicting binding modes and pharmacokinetic properties?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
